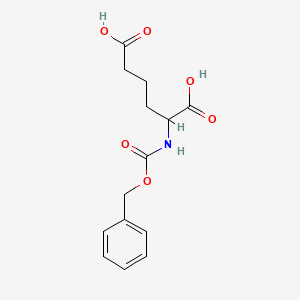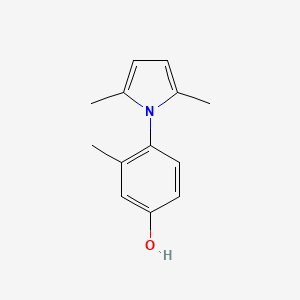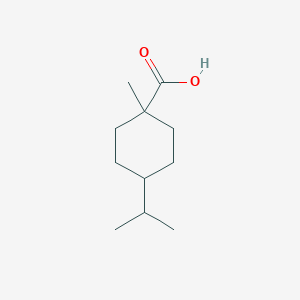
1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid
描述
1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of cyclohexane, featuring an isopropyl group and a methyl group attached to the cyclohexane ring, along with a carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane, which undergoes a series of functional group transformations.
Isopropylation: Cyclohexane is subjected to Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride to introduce the isopropyl group.
Methylation: The resulting isopropylcyclohexane is then methylated using methyl iodide and a strong base like sodium hydride.
Carboxylation: The final step involves the oxidation of the methyl group to a carboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.
Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups through halogenation or nitration reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Carbon dioxide (CO2) and water (H2O).
Reduction: 4-Isopropyl-1-methylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the reagents used.
科学研究应用
1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying the behavior of carboxylic acids in biological systems.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The isopropyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Isopropylcyclohexanecarboxylic acid: Lacks the methyl group, resulting in different chemical properties.
1-Methylcyclohexanecarboxylic acid: Lacks the isopropyl group, affecting its reactivity and applications.
Cyclohexanecarboxylic acid: The simplest derivative, used as a reference compound.
Uniqueness
1-methyl-4-(propan-2-yl)cyclohexane-1-carboxylic acid is unique due to the presence of both isopropyl and methyl groups, which influence its chemical reactivity and potential applications. The combination of these groups with the carboxylic acid functionality makes it a versatile compound for various research and industrial purposes.
属性
分子式 |
C11H20O2 |
|---|---|
分子量 |
184.27 g/mol |
IUPAC 名称 |
1-methyl-4-propan-2-ylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-8(2)9-4-6-11(3,7-5-9)10(12)13/h8-9H,4-7H2,1-3H3,(H,12,13) |
InChI 键 |
VOVPSLMZFGVAIS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1CCC(CC1)(C)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B8769966.png)
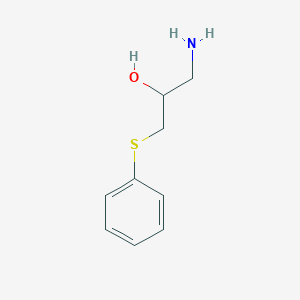
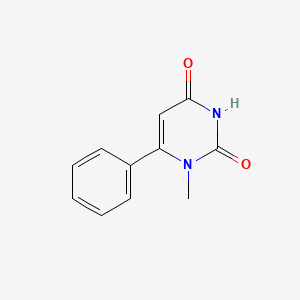
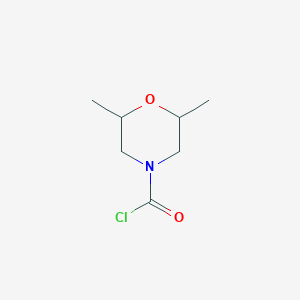
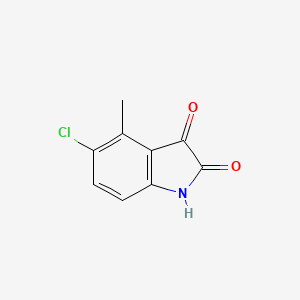
![tert-Butyl 9-(pyridin-3-yl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B8770002.png)
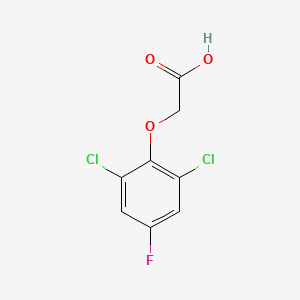
![2,8-Diazaspiro[4.5]decane-8-carboxylic acid, 2-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B8770010.png)
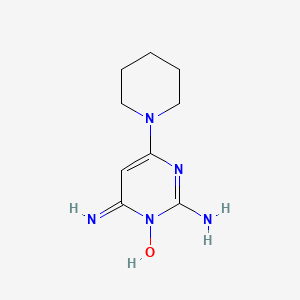
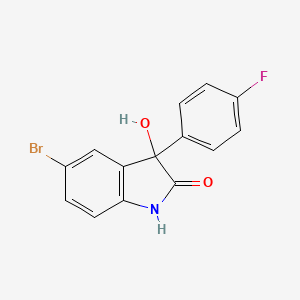
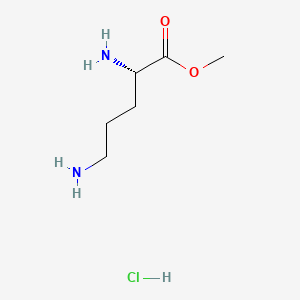
![(2-(4-(4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylphenylamino)quinazolin-6-ylamino)-4-methyl-4,5-dihydrooxazol-4-yl)methanol](/img/structure/B8770055.png)
